molecular formula C16H25N3O2 B1445197 Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate CAS No. 1034975-35-3

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B1445197
Key on ui cas rn: 1034975-35-3
M. Wt: 291.39 g/mol
InChI Key: DIFVPEGUJIXKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883821B2

Procedure details

0.160 g (1.500 mmol) of palladium on carbon (10%) and 15.19 ml (150 mmol) of cyclohexene are added to a solution of 4.82 g (15 mmol) of tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate in 100 ml of ethanol. The reaction mixture is heated at a temperature of 80° C. for 8 hours. The reaction mixture is filtered and then rinsed with ethanol to yield 4.2 g (yield=96%) of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate in the form of a yellow solid.
Quantity
15.19 mL
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1CCCCC=1.[CH3:7][N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:26]=[CH:25][C:17]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])=[C:16]([N+:27]([O-])=O)[CH:15]=2)[CH2:10][CH2:9]1>[Pd].C(O)C>[NH2:27][C:16]1[CH:15]=[C:14]([N:11]2[CH2:12][CH2:13][N:8]([CH3:7])[CH2:9][CH2:10]2)[CH:26]=[CH:25][C:17]=1[C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]

Inputs

Step One
Name
Quantity
15.19 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
4.82 g
Type
reactant
Smiles
CN1CCN(CC1)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
rinsed with ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC(C)(C)C)C=CC(=C1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.